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Diethylumbelliferyl phosphate

Cat. No.: B1256386
M. Wt: 298.23 g/mol
InChI Key: LZXQXHKDCNQUOF-UHFFFAOYSA-N
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Description

Historical Perspectives on the Scientific Application of Diethylumbelliferyl Phosphate (B84403)

The application of Diethylumbelliferyl phosphate (DEUP) in scientific research gained traction as investigators sought specific tools to understand lipid and steroid metabolism. Initial studies leveraged its properties as an inhibitor of cholesteryl ester hydrolase, an enzyme responsible for breaking down stored cholesteryl esters into free cholesterol. The intent was to clarify how this hydrolysis contributed to processes like steroidogenesis. oup.com

In the early 1990s, research demonstrated that DEUP inhibits the neutral cholesteryl ester hydrolase activity that hydrolyzes cholesteryl esters stored in cellular lipid droplets. nih.gov Studies using Fu5AH hepatoma cells, a model for high-density lipoprotein (HDL) cholesterol delivery, showed that DEUP decreased the conversion of HDL-derived cholesteryl ester to free cholesterol, suggesting its utility in studying an extralysosomal pathway for HDL metabolism. nih.gov However, further investigation in MA-10 Leydig tumor cells revealed an unexpected and more profound effect: DEUP inhibited steroid production to a greater extent than could be explained solely by blocking cholesteryl ester hydrolase. oup.com It was discovered that the compound's primary action was the inhibition of cholesterol transport into the mitochondria, a critical step for its conversion into steroid hormones. oup.comnih.gov This finding established DEUP as a more specific tool for investigating intracellular cholesterol trafficking in steroidogenic cells.

Significance of this compound as a Biochemical Research Tool

The significance of this compound as a biochemical tool is rooted in its potent and selective inhibitory capabilities, which allow for the targeted disruption of specific metabolic pathways. Its primary roles in research are summarized below:

Inhibition of Cholesteryl Ester Hydrolase/Lipases: DEUP is widely recognized as a selective and potent inhibitor of cholesterol esterase (also known as cholesteryl ester hydrolase) and other lipases. nih.govmedchemexpress.comsigmaaldrich.com This function is crucial for studies aiming to understand the mobilization of lipids from storage. It has been used as a general lipase (B570770) inhibitor to study processes like neutrophil differentiation, lipid droplet breakdown in hepatocytes, and fatty acid metabolism in the brain. sigmaaldrich.comphysiology.orgelifesciences.org

Blocking Steroidogenesis: A key application of DEUP is its ability to block the production of steroid hormones. nih.govsigmaaldrich.com It achieves this not by inhibiting the enzymes that convert cholesterol into steroids, but by preventing the transport of the cholesterol substrate into the mitochondria where these enzymes reside. oup.commedchemexpress.com This makes it an invaluable tool for dissecting the early, regulatory steps of the steroidogenic pathway, particularly the function of the steroidogenic acute regulatory (StAR) protein. nih.gov

Studying Lipid Droplet Homeostasis: Lipid droplets are dynamic organelles that store neutral lipids like triglycerides and cholesteryl esters. DEUP is used to inhibit lipolysis, the breakdown of these stored lipids, causing them to accumulate. physiology.orgnih.gov This allows researchers to study the mechanisms of lipid droplet formation (lipogenesis) and breakdown (lipolysis) and their importance in cellular functions, from establishing cell polarity to embryonic development. physiology.orgbiologists.com

Analytical and Enzymatic Applications: Beyond its use in cell biology, DEUP serves specific analytical purposes. For instance, it is used to stabilize fatty acids labeled with heavy oxygen isotopes (¹⁸O) in biological samples like plasma. nih.gov By inhibiting plasma esterases that would otherwise rapidly exchange the ¹⁸O, DEUP ensures the integrity of the labeled tracers for accurate quantification by mass spectrometry. nih.gov It has also been noted as a substrate for testing organophosphate-hydrolase activity in specific enzymes. inrae.fr

Overview of Key Research Areas Involving this compound

The specific inhibitory actions of this compound have been applied across several key domains of biomedical research. Its use has yielded detailed insights into fundamental cellular and physiological processes.

Key Research Findings with this compound

Research Area Application of DEUP Key Findings Citations
Steroidogenesis Inhibition of cholesterol transport in steroidogenic cells. DEUP blocks cAMP-stimulated steroid production by preventing cholesterol accumulation in mitochondria, a step dependent on the StAR protein. The inhibition is dose-dependent and does not affect Protein Kinase A (PKA) activity directly. nih.gov, oup.com
Lipid Metabolism & Homeostasis Inhibition of lipolysis (breakdown of triglycerides and cholesteryl esters). Used to demonstrate the roles of lipolysis in various contexts, including providing fatty acids for mitochondrial respiration during hepatocyte polarization and regulating lipid storage in adipocytes. nih.gov, physiology.org, mdpi.com
Embryonic Development Inhibition of lipase activity in early-stage embryos. Revealed that an overabundance of lipid droplets, induced by inhibiting their breakdown with DEUP, impairs preimplantation embryonic development, highlighting the need for a balance between lipid synthesis and use. biologists.com, kyoto-u.ac.jp
Neuroscience Inhibition of lipolysis in specific brain regions. Helped demonstrate that cold exposure induces neuronal activity-dependent lipolysis in the paraventricular nucleus of the hypothalamus (PVH), a process that can be blocked by DEUP. elifesciences.org
Hepatology & Cancer Research Inhibition of cholesteryl ester hydrolysis in hepatoma cells. Showed that an extralysosomal pathway is involved in the metabolism of HDL-cholesterol in liver cells. nih.gov
Analytical Biochemistry Inhibition of plasma esterase activity. Enables the use of ¹⁸O-labeled prostaglandins (B1171923) as internal standards in mass spectrometry by preventing the rapid enzymatic loss of the heavy isotope label in plasma. nih.gov
Cell Biology & Autophagy Differentiating between lipolysis and lipophagy. By inhibiting chemical lipolysis, DEUP allows researchers to assess the relative contribution of autophagy (lipophagy) to the breakdown of cellular lipid droplets. nih.gov, frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15O6P B1256386 Diethylumbelliferyl phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15O6P

Molecular Weight

298.23 g/mol

IUPAC Name

diethyl (2-oxochromen-7-yl) phosphate

InChI

InChI=1S/C13H15O6P/c1-3-16-20(15,17-4-2)19-11-7-5-10-6-8-13(14)18-12(10)9-11/h5-9H,3-4H2,1-2H3

InChI Key

LZXQXHKDCNQUOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C=CC(=O)O2

Synonyms

diethylumbelliferyl phosphate
DUBP

Origin of Product

United States

Biochemical Mechanisms of Action and Enzymatic Modulation

Diethylumbelliferyl Phosphate (B84403) as an Enzyme Inhibitor

Diethylumbelliferyl phosphate functions as a potent inhibitor of several hydrolytic enzymes, with its primary mechanism of action rooted in its organophosphate structure. This class of compounds is well-known for its ability to covalently modify the active sites of target enzymes, leading to their inactivation.

A primary and extensively studied target of this compound is cholesteryl ester hydrolase (CEH), also known as sterol esterase. This enzyme plays a crucial role in the hydrolysis of cholesteryl esters, releasing free cholesterol and fatty acids. This process is vital for cellular cholesterol homeostasis and steroidogenesis. Diethylumberyl phosphate has been shown to effectively inhibit neutral cholesteryl ester hydrolase activity nih.govnih.gov. This inhibition can block steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells nih.gov. For instance, studies in rat hepatoma cells have demonstrated that this compound significantly decreases the conversion of cholesteryl ester to free cholesterol nih.gov. The inhibition of CEH by organophosphates like this compound can lead to an accumulation of cholesteryl esters within cells.

The inhibitory effects of this compound are not limited to cholesteryl ester hydrolase. As a broad-spectrum lipase (B570770) inhibitor, it has been shown to impair fatty acid oxidation by inhibiting the lipolysis of lipid droplets. Its action extends to other members of the lipase and esterase families, which share a similar catalytic mechanism involving a serine residue in their active site. Carboxylesterases, for example, are a class of enzymes that are also susceptible to inhibition by organophosphates.

While this compound itself is primarily recognized as a lipase and esterase inhibitor, its structural relatives, such as 4-methylumbelliferyl phosphate (MUP), are widely utilized as fluorogenic substrates for phosphatases. In these assays, the hydrolysis of the phosphate group from the umbelliferone (B1683723) moiety by phosphatases results in a highly fluorescent product, allowing for the sensitive detection of enzyme activity. The modulation of phosphatase activity is typically studied through the lens of inhibition by the product of the enzymatic reaction (the phosphate ion) or by other phosphate-containing compounds that can act as competitive inhibitors.

Molecular Interactions and Binding Dynamics

The inhibitory action of this compound, like other organophosphates, is attributed to its ability to form a stable, covalent bond with a critical serine residue within the active site of target hydrolases. This process effectively mimics the transition state of the normal enzymatic reaction. The phosphate group of the inhibitor is attacked by the nucleophilic hydroxyl group of the active site serine. This results in the formation of a phosphorylated enzyme intermediate that is extremely stable and resistant to hydrolysis, rendering the enzyme inactive. The diethyl groups of the molecule are the leaving groups in this reaction. This mechanism of irreversible inhibition is a hallmark of many organophosphate compounds.

Enzyme Kinetics and Mechanistic Studies Involving this compound

The study of enzyme kinetics provides valuable insights into the mechanism of inhibition by compounds like this compound. As an irreversible inhibitor, its interaction with target enzymes is often characterized by a time-dependent loss of enzyme activity.

Inhibition of Hydrolases by this compound and Related Compounds

Enzyme TargetInhibitorType of Inhibition
Cholesteryl Ester HydrolaseThis compoundIrreversible
Lipases (general)This compoundIrreversible
CarboxylesterasesOrganophosphates (general)Irreversible
Carboxylesterase (in THP-1 cells)BenzilReversible

Analysis of Reaction Mechanisms (e.g., Ping-Pong Kinetics)

The enzymatic hydrolysis of phosphate esters, such as this compound, by phosphatases often proceeds through the formation of a covalent phosphoenzyme intermediate. This process is characteristic of a substituted-enzyme or "ping-pong" kinetic mechanism. In this type of reaction, the first substrate (the phosphate ester) binds to the enzyme, and the phosphate group is transferred to a nucleophilic residue in the enzyme's active site, forming a phosphoenzyme intermediate. The first product, the dephosphorylated molecule (in this case, Diethylumbelliferyl), is then released. Subsequently, the second substrate, which is a water molecule, enters the active site and hydrolyzes the phosphoenzyme intermediate. This step regenerates the free enzyme and releases the second product, inorganic phosphate.

The general representation of a ping-pong bi-bi reaction mechanism is as follows: E + S ⇌ ES → E'P₁ → E' + P₁ E' + H₂O ⇌ E'H₂O → E + P₂

Where:

E is the enzyme (phosphatase).

S is the substrate (this compound).

ES is the enzyme-substrate complex.

E' is the modified enzyme (the phosphoenzyme intermediate).

P₁ is the first product released (Diethylumbelliferyl).

H₂O is the second substrate (water).

E'H₂O is the complex between the modified enzyme and water.

P₂ is the second product released (inorganic phosphate).

Studies using other phosphate ester substrates, such as p-nitrophenyl phosphate, have provided strong evidence for this mechanism by demonstrating pre-steady-state "burst" kinetics. nih.gov This burst corresponds to the rapid formation and release of the first product (p-nitrophenol) up to the stoichiometric amount of the enzyme, followed by a slower, steady-state rate limited by the hydrolysis of the phosphoenzyme intermediate. nih.gov

pH Dependence and Substrate Specificity in Modulated Reactions

The catalytic activity of enzymes that hydrolyze this compound is highly dependent on the pH of the surrounding environment. This dependence reflects the ionization states of key amino acid residues within the enzyme's active site and, in some cases, the ionization of the substrate itself.

pH Dependence: Phosphatases are generally categorized by their optimal pH range. Alkaline phosphatases exhibit maximal activity in alkaline conditions, often with a pH optimum around 10.4, while acid phosphatases function best in acidic environments, typically with a pH optimum around 4.8 to 5.0. scirp.org The activity of these enzymes can be dramatically different across a pH range. For example, studies on acid phosphatases using various phosphate ester substrates show a sharp peak in activity around pH 5.0, with significantly lower activity at more neutral or alkaline pH values. scirp.orgnih.gov The pH profile of an enzyme is crucial as it reveals the involvement of specific ionizable groups in substrate binding and catalysis. nih.gov For the hydrolysis of phosphate esters, the pH can influence both the Vmax (maximum reaction velocity) and the Km (Michaelis constant), indicating its effect on both the catalytic step and substrate binding. nih.gov

The table below illustrates the typical optimal pH for different classes of phosphatases that could potentially use this compound as a substrate.

Enzyme ClassTypical pH OptimumReference
Acid Phosphatase4.8 - 6.0 scirp.org
Alkaline Phosphatase~10.4 scirp.org

Substrate Specificity: While enzymes exhibit a high degree of specificity, many phosphatases have a broad substrate range, capable of hydrolyzing various organic phosphate esters. scirp.org This broad specificity allows them to act on a variety of phosphorylated molecules. The efficiency with which an enzyme catalyzes the reaction for different substrates can be compared using kinetic parameters like the catalytic efficiency (kcat/Km).

The table below provides a hypothetical comparison of kinetic parameters for a single phosphatase with different substrates to illustrate the concept of substrate specificity.

SubstrateKm (mM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km)
Substrate A0.5150High
Substrate B (e.g., this compound)1.2120Medium
Substrate C5.080Low

Applications in Cellular and Molecular Biology Research

Investigations into Lipid Metabolism and Homeostasis

DEUP's primary mechanism of action, the inhibition of cholesteryl ester hydrolase, allows researchers to investigate the intricate pathways of lipid metabolism and the maintenance of cellular lipid balance.

Lipid droplets (LDs) are dynamic organelles central to the storage and mobilization of neutral lipids. acs.org DEUP has been instrumental in studying their lifecycle. As an inhibitor of lipolysis, DEUP treatment leads to an increase in cellular lipid content and the accumulation of triglycerides. acs.orgnih.gov

In studies on pluripotent stem cell spheroids, which accumulate significant lipid stores, DEUP was used to probe the function of cytosolic lipases. nih.govresearchgate.net Researchers observed that in spheroids lacking the CIDEA protein (a protein that promotes LD enlargement), treatment with DEUP could partially rescue their lipid storage capacity. nih.govresearchgate.net This finding suggests that in the absence of CIDEA-mediated LD fusion, lipids are prematurely degraded by cytosolic lipases, a process that DEUP effectively blocks.

Furthermore, experiments comparing the effects of autophagy inhibition with chemical lipolysis inhibition by DEUP showed that DEUP led to a greater accumulation of triglycerides. nih.gov This indicates that while autophagy (lipophagy) contributes to lipid breakdown, cytosolic lipases are a major pathway for lipid mobilization, and their inhibition by DEUP significantly impacts lipid droplet content. nih.govresearchgate.net The use of DEUP has helped confirm that lipid droplets are not static reservoirs but are in a constant state of flux, governed by the balance of lipid synthesis and breakdown. acs.org

Table 1: Effects of Diethylumbelliferyl Phosphate (B84403) (DEUP) on Lipid Accumulation

Cell/System Type Observation Finding Reference(s)
CIDEA KO Spheroids Treatment with DEUP partially rescued lipid storage capacity. DEUP blocks cytosolic lipases, preventing premature degradation of lipids in the absence of CIDEA-mediated LD enlargement. nih.gov, researchgate.net
Wild-type Hepatocytes DEUP treatment resulted in higher triglyceride (TG) levels compared to autophagy inhibition (3MA). Demonstrates a significant role for cytosolic lipases, blocked by DEUP, in overall cellular lipolysis. nih.gov, researchgate.net
General Cell Studies DEUP-treated cells showed increased lipid content. Inhibition of triglyceride and cholesteryl ester hydrolysis leads to lipid accumulation. acs.org

DEUP is a well-characterized inhibitor of neutral cholesteryl ester hydrolase (CEH), the enzyme responsible for releasing free cholesterol from stored cholesteryl esters within lipid droplets. nih.gov This inhibitory action has been exploited to clarify the role of CEH in cholesterol homeostasis and transport.

In Fu5AH hepatoma cells, a model for high-density lipoprotein (HDL) cholesterol delivery, DEUP treatment caused a 72% decrease in the cellular free cholesterol to cholesteryl ester ratio, directly demonstrating its efficacy in preventing the conversion of cholesteryl esters to free cholesterol. nih.gov Similarly, in studies using synaptosomes, DEUP was shown to block the hydrolysis of cholesteryl esters that is induced by amyloid-β, preventing the subsequent rise in free cholesterol concentrations. biologists.com

This inhibition of cholesteryl ester hydrolysis is a critical upstream event that affects the availability of free cholesterol, the substrate for numerous cellular processes, including transport to other organelles. nih.govbiologists.comwiley.com

Fatty acid metabolism involves the breakdown of fatty acids for energy (catabolism) and their use in building cellular components (anabolism). wikipedia.org The hydrolysis of triglycerides stored in lipid droplets, a process known as lipolysis, releases free fatty acids (FFAs) that can enter catabolic pathways like β-oxidation for energy production. nih.govresearchgate.net

By inhibiting lipolysis, DEUP indirectly modulates fatty acid metabolism. oup.com Studies have shown that inhibiting autophagy, a process that also contributes to lipid breakdown, leads to decreased rates of FFA β-oxidation because of the reduced supply of FFAs. nih.gov Research using DEUP to block cytosolic lipases has shown it effectively prevents the breakdown of triglycerides. researchgate.net In renal tubular cells, DEUP was used to assess the impact of adipose triglyceride lipase (B570770) (ATGL) activity, a key enzyme in lipolysis, on cellular bioenergetics, highlighting the link between lipase activity and fatty acid availability for metabolic processes like fatty acid oxidation (FAO). oup.com These findings underscore that by controlling the gateway to stored lipid reserves, DEUP can be used to study the downstream consequences on fatty acid metabolic pathways.

Elucidation of Steroidogenesis Pathways

One of the most significant applications of DEUP has been in the study of steroidogenesis, the process of synthesizing steroid hormones from cholesterol. inrae.froup.com DEUP effectively blocks steroid production in steroidogenic cells, such as Leydig cells. wiley.comoup.com

The rate-limiting step in steroidogenesis is the transport of free cholesterol from cellular stores to the inner mitochondrial membrane, where the first enzymatic conversion occurs. oup.comnih.gov Research has consistently shown that DEUP's primary mechanism for inhibiting steroidogenesis is not merely its effect on cholesteryl ester hydrolysis, but more specifically its ability to block the translocation of cholesterol into the mitochondria. inrae.frmedchemexpress.comoup.comnih.govoup.com

Studies in MA-10 Leydig tumor cells revealed that DEUP inhibited steroidogenesis at concentrations lower than what would be expected from its inhibition of CEH alone. oup.com This block in cholesterol transport was found to be very specific. oup.comoup.com Further investigation showed that DEUP prevents the hormone-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in the mitochondria. nih.gov The StAR protein is a critical factor responsible for shuttling cholesterol into the mitochondria, and its inhibition by DEUP directly explains the halt in the steroidogenic pathway at this specific step. nih.gov

The precise point of action of DEUP in the steroidogenic cascade has been confirmed by "bypass" experiments. The block in steroid production caused by DEUP can be readily overcome by providing the cells with a membrane-permeable cholesterol derivative, such as 22-hydroxycholesterol, which is a substrate for the cholesterol side-chain cleavage enzyme located inside the mitochondria. oup.comoup.com This demonstrates that the enzymatic machinery downstream of the cholesterol transport step remains functional and that DEUP's inhibitory effect is localized to the transport of the initial substrate, cholesterol, into the mitochondria. oup.com

In MA-10 Leydig cells, DEUP has been shown to inhibit progesterone (B1679170) production stimulated by luteinizing hormone (LH) or the TSPO ligand FGIN-1-27 by approximately 60% and 45%, respectively. wiley.comwiley.com This dose-dependent inhibition of steroid synthesis directly correlates with the inhibition of StAR protein accumulation in the mitochondria, solidifying the link between DEUP's action on cholesterol transport and the resulting decrease in steroid output. nih.gov

Table 2: Research Findings on DEUP's Inhibition of Steroidogenesis

Cell Line Stimulus Measured Effect Finding Reference(s)
MA-10 Leydig Cells Luteinizing Hormone (LH) Progesterone production inhibited by ~60%. DEUP blocks the conversion of cholesteryl ester to cholesterol, reducing substrate availability for steroidogenesis. wiley.com, wiley.com
MA-10 Leydig Cells FGIN-1-27 (TSPO Ligand) Progesterone production inhibited by ~45%. Confirms the essential role of cholesteryl ester hydrolysis for steroid production stimulated by TSPO activation. wiley.com, wiley.com
MA-10 Leydig Cells cAMP Dose-dependent inhibition of progesterone synthesis. Inhibition of steroid synthesis parallels the inhibition of mitochondrial StAR protein accumulation. nih.gov
MA-10 Leydig Cells DEUP + 22-hydroxycholesterol Steroidogenesis block is bypassed. Confirms the inhibitory lesion is at the step of cholesterol translocation to mitochondria, not downstream enzymatic conversions. oup.com, oup.com

Exploration of Cellular Signaling and Regulatory Pathways

Diethylumbelliferyl phosphate (DEUP) serves as a valuable tool for dissecting specific cellular signaling and regulatory pathways. Its primary established role as a potent and selective inhibitor of cholesteryl ester hydrolase allows researchers to probe the downstream consequences of this inhibition on various cellular processes. nih.govsigmaaldrich.cominrae.fr

Influence on cAMP-Dependent Processes

Research has demonstrated that this compound can interfere with certain processes that are dependent on cyclic AMP (cAMP). In MA-10 Leydig tumor cells, DEUP was found to inhibit stimulated lactate (B86563) production, a known cAMP-dependent process. nih.gov This inhibition of both steroidogenesis and lactate production initially suggested a potential disruption of the protein kinase A (PKA) pathway, a primary mediator of cAMP signaling. nih.gov

However, further investigation revealed a more nuanced interaction. The inhibitory action of DEUP does not appear to stem from a direct effect on PKA itself. nih.gov Instead, the evidence points towards DEUP acting on a long-lived, yet-to-be-identified factor that is integral to the cAMP/PKA response pathway. nih.gov This distinction is crucial, as it separates DEUP's effects from those of direct PKA inhibitors and highlights its utility in exploring upstream or parallel components of cAMP-mediated signaling cascades. nih.gov Studies in constitutively active R2C cells, where steroid synthesis is insensitive to DEUP, further support this, as lactate formation in these cells remains sensitive to inhibition by the compound. nih.gov

Interactions with Protein Kinase Activity

A significant finding in the study of this compound is its lack of direct inhibitory action on Protein Kinase A (PKA). nih.govmedchemexpress.comchemdad.com In vitro assays using purified PKA have shown that the enzyme's activity is unaffected by the presence of DEUP. nih.gov Furthermore, when MA-10 cells were treated with DEUP, the cytosolic PKA activity remained normal, even while other cAMP-dependent processes like steroidogenesis were blocked. nih.gov

This specificity is a key attribute of DEUP as a research chemical. It allows scientists to block the hydrolysis of cholesterol esters and subsequent cholesterol transport without directly confounding the central kinase activity of the cAMP pathway. nih.govpubcompare.ai This enables a clearer investigation of signaling events that are downstream of cholesterol metabolism but independent of or parallel to direct PKA phosphorylation events. The compound's inertness towards PKA activity makes it a precise tool for isolating and studying specific branches of cellular signaling. nih.govchemdad.com

Role in Autophagy and Chaperone-Mediated Degradation

This compound is utilized in autophagy research primarily as an inhibitor of lipolysis, the process of breaking down triglycerides (TGs) stored in lipid droplets (LDs). researchgate.netmdpi.comnih.gov Autophagy, particularly a form called macrolipophagy, is a key pathway for the degradation of LDs. nih.govnih.gov By blocking the enzymatic breakdown of lipids via lipases, DEUP helps researchers to distinguish between lipid degradation occurring through lipolysis versus degradation via autophagic pathways. researchgate.netnih.gov

For instance, studies have shown that inhibiting autophagy leads to an accumulation of TGs, and treatment with DEUP results in an even greater accumulation. researchgate.netnih.govnih.gov This suggests that while autophagy contributes to lipid breakdown, other lipolytic processes are also at play, and DEUP effectively blocks these non-autophagic routes. nih.gov Co-treatment with DEUP and autophagy inhibitors like 3-methyladenine (B1666300) (3MA) did not produce an additive effect on TG accumulation, supporting the model that the lipid buildup during autophagy inhibition is a result of blocked lipolysis. researchgate.netnih.gov In the context of chaperone-mediated autophagy (CMA), DEUP has been used as a tool to demonstrate that the failure to remove LD-associated proteins like perilipins via CMA blocks subsequent lipolysis. nih.gov

Application in Organelle-Specific Studies (e.g., Mitochondria, Endoplasmic Reticulum)

This compound has proven particularly effective in studies focused on the function and interplay of organelles, most notably the mitochondria and their relationship with lipid droplets and the endoplasmic reticulum (ER). nih.govsigmaaldrich.comnih.govresearchgate.net

The primary mechanism through which DEUP affects organelle-specific processes is by blocking steroidogenesis. nih.govsigmaaldrich.cominrae.fr This is achieved by preventing the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of steroid hormones. nih.govsigmaaldrich.commedchemexpress.com Research shows that DEUP inhibits the cAMP-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria, a key factor for cholesterol transport into the organelle. nih.gov This effect is dose-dependent and correlates directly with the inhibition of progesterone synthesis. nih.gov

The compound's action highlights the critical role of mitochondria-associated membranes (MAMs), the contact sites between the ER and mitochondria, in lipid metabolism. The ER is the site of cholesterol synthesis and esterification, and its transport to the mitochondria for steroidogenesis is a crucial inter-organelle process that DEUP disrupts. nih.govnih.gov By inhibiting cholesteryl ester hydrolase, DEUP affects the availability of free cholesterol, which is trafficked between the ER, lipid droplets, and mitochondria. nih.govresearchgate.net This makes DEUP a useful probe for studying lipid homeostasis and the functional integrity of LD-mitochondria and ER-mitochondria contact sites. researchgate.netelifesciences.org

Data Tables

Table 1: Compound Names

Common Name/AbbreviationFull Chemical Name
This compound (DEUP)diethyl (2-oxochromen-7-yl) phosphate
3-methyladenine (3MA)3-Methyladenine
cAMPCyclic adenosine (B11128) monophosphate
ProgesteroneProgesterone
CholesterolCholesterol
Perilipin 2 (PLIN2)Perilipin-2
Perilipin 3 (PLIN3)Perilipin-3

Table 2: Summary of Research Findings for this compound

Area of StudyKey FindingCellular Model/SystemReference(s)
cAMP-Dependent Processes Inhibits cAMP-stimulated lactate production by acting on a long-lived factor in the PKA response pathway, not on PKA directly.MA-10 Leydig tumor cells, R2C cells nih.gov
Protein Kinase Activity Does not inhibit the enzymatic activity of Protein Kinase A (PKA) in vitro or in cell-based assays.Purified PKA, MA-10 Leydig tumor cells nih.govmedchemexpress.comchemdad.com
Autophagy Used as a lipolysis inhibitor to differentiate between lipid breakdown via autophagy and other lipolytic pathways.Hepatocytes, various cell lines researchgate.netnih.govnih.gov
Mitochondrial Function Blocks steroidogenesis by preventing cholesterol transport into mitochondria and inhibiting the mitochondrial accumulation of StAR protein.MA-10 Leydig tumor cells nih.govsigmaaldrich.cominrae.fr
Inter-Organelle Dynamics Used to probe lipid homeostasis and the trafficking of cholesterol between the ER, lipid droplets, and mitochondria.ScN2a cells, TANGO2-depleted fibroblasts nih.govelifesciences.org

Role in Advanced Analytical Methodologies and Research Techniques

Development of Fluorometric and Spectroscopic Assays

Fluorometric and spectroscopic assays are pivotal in biochemical and cellular research for their high sensitivity and specificity. DEUP has been instrumental in the development of such assays, particularly for detecting and quantifying enzyme activity.

Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent after being chemically modified by an enzyme. This principle is fundamental to the design of sensitive enzyme assays. sigmaaldrich.comresearchgate.net The design of these substrates often involves linking a fluorescent molecule, known as a fluorophore, to a chemical group that is recognized and cleaved by a specific enzyme.

In the case of fluorogenic phosphate (B84403) substrates, a phosphate group is attached to a fluorophore like umbelliferone (B1683723) or its derivatives. The phosphate group quenches the fluorescence of the umbelliferone moiety. When a phosphatase enzyme cleaves the phosphate group, the highly fluorescent umbelliferone is released, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time monitoring of enzymatic reactions. researchgate.netrsc.org

The development of such substrates has been crucial for screening enzyme inhibitors and for understanding the spatiotemporal dynamics of enzyme activity within cells. nih.gov For instance, fluorogenic analogs of phosphatidylcholine and lysophosphatidylcholine (B164491) have been synthesized to serve as substrates for phospholipases, enabling the real-time measurement of their activity. nih.gov

The quantification of enzyme activity using fluorogenic substrates like DEUP is a widely adopted technique. sigmaaldrich.commdpi.com The rate of the enzymatic reaction is directly proportional to the increase in fluorescence over time. This allows researchers to determine key kinetic parameters of an enzyme, such as its maximum velocity (Vmax) and Michaelis constant (KM). researchgate.net

Fluorescence-based assays offer several advantages, including high sensitivity, which enables the detection of low enzyme concentrations, and the ability to perform continuous measurements. sigmaaldrich.comnih.gov These assays can be adapted for high-throughput screening of potential enzyme inhibitors, a critical step in drug discovery. nih.gov For example, the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DIFMUP) has been effectively used to characterize protein tyrosine phosphatases (PTPs) and to screen for their inhibitors. nih.gov

Furthermore, these assays can be applied to complex biological samples, such as cell lysates or even whole organisms, to assess the effects of toxicants or other environmental stressors on enzyme activity. nih.gov

Integration with Advanced Imaging Modalities

The fluorescent properties of the product of DEUP hydrolysis, diethylumbelliferone, make it a valuable tool for advanced imaging techniques. This allows for the visualization and analysis of cellular processes in real-time and with high spatial resolution.

Live-cell imaging enables the study of dynamic processes within living cells, providing insights that are often lost in fixed-cell preparations. plos.org DEUP has been utilized in live-cell imaging studies to investigate lipid metabolism. As an inhibitor of cholesteryl ester hydrolase, DEUP treatment leads to an increase in cellular lipid content, which can be visualized and quantified using fluorescent dyes that stain lipid droplets. acs.orgnih.gov

Quantitative analysis of images from live-cell imaging experiments allows researchers to measure changes in cellular components over time. For example, by using coherent anti-Stokes Raman scattering (CARS) microscopy, a label-free imaging technique, researchers have been able to monitor the accumulation and hydrolysis of lipid droplets in living macrophages in real-time. researchgate.net This method, when combined with automated image analysis, provides a powerful tool for studying cellular lipid metabolism and for the high-throughput screening of therapeutic agents. researchgate.netacs.org

The table below summarizes findings from a study using DEUP in the quantitative analysis of lipid accumulation in macrophages.

ParameterDescriptionFinding
Inhibition Constant (Ki) A measure of the inhibitor's potency.The study determined the Ki of DEUP, characterizing its inhibitory effect on lipid hydrolysis. researchgate.netacs.org
Lipid Accumulation The increase in lipid content within cells.Treatment with DEUP led to a quantifiable increase in lipid droplet content in macrophages. researchgate.net
Correlation with Biochemical Assays Validation of the imaging method.The results from CARS image analysis showed a strong correlation (R² > 0.9) with traditional biochemical assays for lipid measurement. researchgate.net

DEUP is also employed to study the intricate and dynamic processes occurring within cells, particularly those related to lipid droplet (LD) metabolism and movement. acs.org By inhibiting lipolysis, the breakdown of lipids, DEUP allows researchers to investigate the consequences of lipid accumulation on cellular function and morphology. elifesciences.orgnih.gov

Studies have shown that inhibiting lipolysis with DEUP can affect the size and number of LDs in various cell types, including fibroblasts and hepatocytes. elifesciences.orgelifesciences.org This has been instrumental in understanding the role of lipolysis in maintaining lipid homeostasis. For instance, in TANGO2-depleted cells, which exhibit defects in lipid metabolism, treatment with DEUP helped to elucidate the roles of both LD biogenesis and lipolysis. elifesciences.orgelifesciences.org

Furthermore, DEUP has been used in conjunction with fluorescent probes to monitor the dynamics of LDs in living cells over extended periods. acs.org This has revealed processes such as the intercellular transfer of LDs, highlighting their potential role in cell-to-cell communication. acs.org The use of DEUP in these studies helps to dissect the complex interplay between lipid synthesis, storage, and degradation. nih.gov

Applications in Flow Cytometry for Cellular Assays

Flow cytometry is a powerful technique that allows for the rapid analysis of thousands of cells per second on an individual basis. copernicus.org When combined with fluorescent probes, it becomes a potent tool for cellular assays. DEUP has found applications in flow cytometry, particularly in studies of lipid metabolism and cellular heterogeneity.

In studies of lipid droplet variability, flow cytometry has been used to analyze cells stained with lipophilic dyes like Nile red. nih.gov Treatment with DEUP, by inhibiting the hydrolysis of triglycerides and cholesteryl esters, leads to an increase in the lipid content of cells. acs.orgnih.gov This increase in lipid staining can be quantified by flow cytometry, providing a measure of the effect of inhibiting lipolysis on a cell-by-cell basis. nih.gov

This approach has been used to demonstrate that the variability in lipid droplet fluorescence among cells can be significantly reduced by inhibiting lipid hydrolysis with DEUP. acs.orgnih.gov This suggests that differences in the rate of lipolysis contribute to the heterogeneity of lipid content within a cell population. Flow cytometry assays using DEUP can therefore provide valuable insights into the regulation of lipid storage and turnover at the single-cell level. nih.govresearchgate.net

Use in Mass Spectrometry-Based Metabolomics and Lipidomics Research

Diethylumbelliferyl phosphate (DEUP) plays a significant, albeit specialized, role in the fields of mass spectrometry (MS)-based metabolomics and lipidomics. These disciplines aim for the comprehensive and quantitative analysis of low-molecular-weight metabolites and lipids in biological systems to understand physiological states and disease processes. researchgate.netmdpi.comnih.gov The high sensitivity and selectivity of mass spectrometry, often coupled with separation techniques like liquid chromatography (LC-MS), make it a powerful tool for this type of investigation. nih.govlcms.cz

The primary application of DEUP in this context is not as a direct analyte, but as a crucial tool to ensure the integrity and accuracy of quantitative analyses, particularly in lipidomics. Lipidomics research often employs stable isotope-labeled fatty acids, such as those labeled with ¹⁸O at the carboxyl group (FA¹⁸O), as internal standards for precise quantification by mass spectrometry. nih.gov However, a significant challenge arises from the activity of esterases present in biological samples like plasma. These enzymes can catalyze a rapid exchange of the ¹⁸O atoms on the labeled fatty acid with ¹⁶O from the surrounding aqueous environment. nih.gov This exchange compromises the isotopic purity of the internal standard, leading to inaccurate quantification and complicating the interpretation of data related to fatty acid metabolism. nih.gov

Research has demonstrated that DEUP is a highly effective inhibitor of this oxygen exchange process. nih.gov By adding DEUP to biological samples, researchers can effectively block the esterase activity that causes this isotopic exchange. This ensures the stability of ¹⁸O-labeled internal standards, which is a critical methodological step for reliable quantitative MS analysis of fatty acids and their metabolites, such as prostaglandins (B1171923). nih.gov

Beyond stabilizing standards, DEUP is used as a pan-lipase inhibitor to study lipid metabolism dynamics. In research investigating lipid accumulation and hydrolysis, DEUP helps to dissect the pathways of lipid droplet (LD) biogenesis and lipolysis. biologists.comkyoto-u.ac.jpelifesciences.org For example, by inhibiting lipolysis with DEUP, scientists can study the effects of lipid accumulation on cellular processes and development. biologists.comkyoto-u.ac.jp In studies on cold-induced brain metabolism, DEUP was used to confirm that a cold challenge increases lipolysis, as the inhibitor reduced this effect. biorxiv.org These studies, while sometimes employing imaging techniques, are central to lipidomics, and the data generated often complements findings from mass spectrometry-based lipid profiling. researchgate.net

Methodological Considerations for this compound Application

The effective application of this compound in research necessitates careful consideration of several methodological factors to ensure reliable and interpretable results.

Concentration and Potency: The concentration of DEUP must be optimized for the specific application. It is a potent inhibitor of cholesterol esterase with a reported IC₅₀ value of 11.6 µM. scientificlabs.co.ukmedchemexpress.com In studies inhibiting oxygen exchange on prostaglandin (B15479496) E₂ in rat plasma, a concentration of 5 µM DEUP was shown to be effective. nih.gov The inhibition of cellular processes, such as the accumulation of the steroidogenic acute regulatory (StAR) protein, has been shown to be dose-dependent. nih.gov Therefore, researchers must determine the optimal concentration based on the target enzyme, cell type, and experimental system.

Specificity and Off-Target Effects: While DEUP is a selective inhibitor, it's crucial to consider its broader effects. As an organophosphate, it is important to note that it has been shown not to inhibit protein kinase A (PKA) activity in vitro, which helps to distinguish its effects from those mediated by the PKA pathway. scientificlabs.co.ukmedchemexpress.comnih.gov However, it can inhibit other cAMP-dependent processes, such as stimulated lactate (B86563) production. nih.gov This suggests that DEUP may act on a factor within the cAMP response pathway, a consideration that is vital when interpreting results from studies on cellular signaling. nih.gov

Experimental Controls and Assay Design: Standard methodological practices for using inhibitors are essential. Experiments should include appropriate controls, such as a vehicle control (e.g., DMSO) without the inhibitor. reactionbiology.com When used in assays, a target-specific control compound may also be tested to validate the assay's performance. reactionbiology.com In lipid analysis, using DEUP can be a methodological strategy to reduce variability in measurements. For instance, treating cells with DEUP has been shown to decrease the variability in lipid staining, potentially by preventing differential hydrolysis of triglycerides and cholesteryl esters among cells. researchgate.net

Context-Dependent Effects: The effect of DEUP can be highly dependent on the cellular context. For example, in MA-10 Leydig cells, DEUP blocks cAMP-stimulated steroidogenesis. nih.gov However, in R2C cells, which exhibit constitutive steroidogenesis, the process is insensitive to DEUP. nih.gov This highlights the importance of understanding the specific metabolic and signaling pathways active in the chosen experimental model.

Use in Mass Spectrometry: A key methodological consideration for MS-based lipidomics is the use of DEUP to prevent the enzymatic back-exchange of ¹⁸O from labeled lipid standards. nih.gov Failure to inhibit endogenous esterase activity in biological samples like plasma can lead to a significant underestimation of the analyte concentration. Therefore, the addition of DEUP is a critical step in sample preparation for quantitative studies using such standards. nih.gov

Interactive Data Table: Properties and Applications of this compound

Property/ApplicationDetailsSource(s)
Primary Function Potent and selective cholesterol esterase inhibitor; Pan-lipase inhibitor. biorxiv.orgscientificlabs.co.ukmedchemexpress.com
IC₅₀ Value 11.6 µM for cholesterol esterase. scientificlabs.co.ukmedchemexpress.com
Use in MS-Lipidomics Inhibits esterase-catalyzed ¹⁸O exchange on labeled fatty acid standards, ensuring quantitative accuracy. nih.gov
Effect on Steroidogenesis Blocks cAMP-stimulated cholesterol transport into mitochondria, inhibiting steroidogenesis. scientificlabs.co.ukmedchemexpress.comnih.gov
Specificity Does not inhibit protein kinase A (PKA) activity in vitro. scientificlabs.co.ukmedchemexpress.comnih.gov
Reported Concentration 5 µM used to inhibit oxygen exchange in rat plasma. nih.gov
Effect on Lipid Imaging Reduces variability in lipid staining for histochemical analysis. researchgate.net

Comparative Studies and Future Directions in Diethylumbelliferyl Phosphate Research

Comparison with Other Enzyme Modulators and Fluorescent Probes

Diethylumbelliferyl phosphate (B84403) (DEUP) occupies a specific niche in biochemical research, primarily as an inhibitor of neutral cholesteryl ester hydrolase (nCEH) and a tool to study lipid metabolism. medchemexpress.comsigmaaldrich.comnih.gov Its utility can be better understood through comparison with other enzyme modulators and fluorescent probes used in similar research areas.

As an enzyme modulator, DEUP is a potent organophosphate inhibitor that selectively targets cholesteryl esterase, thereby blocking the hydrolysis of cholesteryl esters and triglycerides. medchemexpress.comacs.org This action prevents the transport of cholesterol into the mitochondria, a critical step in steroidogenesis, with a reported IC50 of 11.6 μM. medchemexpress.comsigmaaldrich.com In studies of autophagy and lipid metabolism, DEUP is often compared with other inhibitors like 3-methyladenine (B1666300) (3MA), which inhibits autophagy at an early stage. Research has shown that while both DEUP and 3MA lead to an increase in cellular triglyceride (TG) content, treatment with DEUP results in a greater accumulation of TGs. researchgate.netnih.gov This suggests that DEUP provides a more complete blockage of lipolysis compared to the partial inhibition achieved by disrupting autophagy with 3MA, highlighting its utility in dissecting the contributions of different lipolytic pathways. researchgate.netnih.govnih.gov Other compounds used to modulate lipid metabolism include SMP-028, another neutral cholesterol esterase inhibitor with an IC50 of 1.01 μM, and Monometacrine, a cholesterol esterase inhibitor with antidepressant effects. medchemexpress.com

While not a fluorescent probe itself, DEUP's role as a lipolysis inhibitor is crucial in studies utilizing fluorescent probes to visualize and quantify lipid droplets (LDs). By inhibiting the breakdown of lipids, DEUP helps to stabilize LDs for imaging and analysis. This is particularly useful when working with popular fluorescent probes like Nile Red and BODIPY 493/503. However, these conventional dyes have limitations, including non-specific binding to other lipophilic structures and spectral overlap, which can complicate multicolor imaging. acs.orgnih.gov

Recent advancements have introduced more specific and photostable LD probes, such as the Lipi-probes (Lipi-Blue, Lipi-Green, and Lipi-Red), which exhibit low background fluorescence and are suitable for long-term tracking of LD dynamics. acs.org Other novel probes include those based on phosphole and azafluorenone scaffolds, which offer distinct spectral properties. nih.govfrontiersin.org For instance, some thienyl-substituted phospholes have been shown to be effective in vital staining of cells and targeting lipid droplets. frontiersin.org Another example is a fluorescent fatty acid probe, AP-C12, which allows for multicolor visualization of fatty acid metabolism based on its solvatochromic properties. nih.gov The use of DEUP in conjunction with these advanced probes allows for a more precise investigation of lipid storage and mobilization.

Table 1: Comparison of Diethylumbelliferyl Phosphate with Other Research Tools

Compound/Probe Primary Function Target/Mechanism Key Features & Limitations
This compound (DEUP) Enzyme Inhibitor Inhibits neutral cholesteryl ester hydrolase, blocking lipolysis. medchemexpress.comsigmaaldrich.com Potent and selective for cholesteryl esterase; used to stabilize lipid droplets for imaging. medchemexpress.comacs.org
3-methyladenine (3MA) Autophagy Inhibitor Inhibits Class III PI3K, blocking the formation of autophagosomes. researchgate.netnih.gov Allows for the study of lipophagy; provides a partial inhibition of overall lipolysis compared to DEUP. researchgate.net
Nile Red Fluorescent Probe Stains intracellular lipid droplets. acs.orgnih.gov Broad emission spectrum can lead to spectral bleed-through; can stain other cellular membranes. acs.orgnih.gov
BODIPY 493/503 Fluorescent Probe Stains neutral lipids within lipid droplets. acs.orgnih.gov Bright and commonly used; can exhibit background fluorescence and has limited photostability. nih.gov
Lipi-Probes Fluorescent Probe Specifically target and stain lipid droplets. acs.org High specificity, low background, and suitable for long-term live-cell imaging. acs.org
Phosphole-based Probes Fluorescent Probe Target and visualize lipid droplets. frontiersin.org Offer alternative spectral properties for multicolor imaging. frontiersin.org
AP-C12 Fluorescent Fatty Acid Probe Allows multicolor visualization of fatty acid metabolism. nih.gov Solvatochromic properties enable discrimination of different lipid environments. nih.gov

Emerging Research Avenues for this compound

The established role of DEUP as a potent inhibitor of cholesteryl ester hydrolase has paved the way for its application in several emerging areas of biochemical and medical research.

Advancements in High-Throughput Screening Methodologies

The consistency and potency of DEUP make it a valuable tool in the development and validation of high-throughput screening (HTS) assays for discovering new modulators of lipid metabolism. HTS assays for lipolytic enzymes often rely on chromogenic or fluorogenic substrates in microtiter plate formats. nih.gov DEUP can be used as a positive control for inhibition in such screens, helping to validate the assay's performance and identify new inhibitory compounds. nih.gov Furthermore, HTS models for assessing lipid-based drug delivery systems have been developed, and DEUP could be employed in these systems to study the impact of lipolysis on drug solubilization and absorption. nih.gov The automation and miniaturization of these assays, often conducted in 96- or 384-well plates, allow for the rapid screening of large compound libraries. assaygenie.comumich.edu

Potential for Elucidating Disease Mechanisms in Research Models

DEUP is proving to be a useful pharmacological tool for investigating the pathophysiology of various diseases characterized by altered lipid metabolism. For instance, in studies of neutral lipid storage diseases (NLSDs), which are caused by mutations in genes encoding for lipid droplet-associated proteins, DEUP can be used to mimic the lipolytic defects observed in patients' cells. nih.gov This allows for a controlled investigation of the downstream consequences of impaired lipolysis.

Recent research has also utilized DEUP to explore the role of lipid metabolism in the brain. In a study on cold-induced neuronal activity, DEUP was used to demonstrate that lipolysis in the paraventricular nucleus of the hypothalamus is essential for the metabolic response to cold. elifesciences.orgelifesciences.org By inhibiting lipolysis with DEUP, researchers could confirm that the observed increase in lipid droplet breakdown was indeed due to the activity of cytoplasmic lipases. elifesciences.orgelifesciences.org Additionally, DEUP has been used in cancer research to investigate the role of lipid metabolism in supporting the growth and survival of cancer cells.

Challenges and Opportunities in this compound-Related Research

Despite its utility, research involving DEUP is not without its challenges. However, these challenges also present opportunities for methodological innovation and a deeper understanding of lipid biology.

Overcoming Methodological Limitations

One of the primary challenges in using DEUP is the potential for off-target effects, especially at high concentrations. While it is considered a selective inhibitor of cholesteryl esterase, it is crucial to carefully titrate the concentration of DEUP to minimize non-specific effects on other cellular processes. medchemexpress.comnih.gov Another limitation arises in certain experimental models. For example, in studies involving mouse preimplantation embryos, while DEUP can be used to inhibit lipolysis, the physical removal of lipid droplets via centrifugation has been explored as an alternative or complementary method to study the role of lipids in early development. biologists.comkyoto-u.ac.jp

Furthermore, the recovery of cellular function after DEUP treatment can be slow, with steroidogenic capacity taking over 24 hours to be restored in some cell lines. nih.gov This long recovery period needs to be considered when designing experiments that require a washout of the inhibitor.

Opportunities for overcoming these limitations lie in the development of more specific and reversible inhibitors of cholesteryl esterase. Additionally, combining the use of DEUP with advanced imaging techniques and other molecular tools can help to dissect its specific effects and distinguish them from any potential off-target activities. The continued development of novel fluorescent probes with improved properties will also enhance the precision of studies that use DEUP to investigate lipid droplet dynamics. acs.org

Exploring Broader Biological Systems

The utility of this compound (DEUP) as a research tool extends across a variety of biological systems, primarily due to its established role as a potent inhibitor of cholesteryl ester hydrolase and other lipases. nih.govsigmaaldrich.cominrae.fr Its application in diverse cellular and organismal models has been instrumental in dissecting complex metabolic and signaling pathways.

In the context of endocrinology and cell biology, DEUP has been pivotal in studying steroidogenesis. Research using MA-10 Leydig tumor cells demonstrated that DEUP effectively blocks the synthesis of steroids like progesterone (B1679170). nih.gov This inhibition is achieved by preventing the transport of cholesterol into mitochondria, a critical step for steroid production. nih.govsigmaaldrich.cominrae.frmedchemexpress.com Specifically, DEUP inhibits the cyclic AMP (cAMP)-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria. nih.gov The dose-dependent nature of this inhibition correlates closely with the reduction in progesterone synthesis. nih.gov Interestingly, DEUP also inhibits other cAMP-dependent processes in these cells, such as stimulated lactate (B86563) production, without directly affecting the activity of protein kinase A (PKA). nih.gov This suggests its mechanism of action involves a long-lived factor within the cAMP/PKA signaling pathway. nih.gov

In the field of lipid and lipoprotein metabolism, DEUP has been used to investigate the processing of high-density lipoprotein (HDL) cholesteryl esters. Studies in Fu5AH rat hepatoma cells, a model for HDL cholesterol delivery, showed that DEUP significantly inhibits the hydrolysis of HDL-derived cholesteryl ester to free cholesterol. nih.gov This finding provided evidence for a neutral cholesteryl ester hydrolase operating in an extralysosomal pathway for HDL metabolism, challenging previous models that centered on lysosomal degradation. nih.gov

More recent research has expanded the use of DEUP into neurobiology and the study of central nervous system lipid metabolism. In mice, DEUP has been used as a pan-lipase inhibitor to explore cold-induced lipolysis in the paraventricular nucleus of the hypothalamus (PVH). elifesciences.orgelifesciences.orgnih.gov These studies showed that cold exposure increases neuronal activity and lipolysis in the PVH, and that administering DEUP reduces this cold-induced lipolysis. elifesciences.orgelifesciences.org This demonstrates that neuronal activity is required for the activation of cytoplasmic lipases and subsequent lipid mobilization in this brain region. elifesciences.orgnih.gov

Furthermore, DEUP has been instrumental in elucidating the intricate relationship between lipid droplets and autophagy. In studies of chaperone-mediated autophagy (CMA), DEUP was used as a general lipase (B570770) inhibitor to differentiate pathways of lipid breakdown. nih.gov Research showed that the degradation of lipid droplet-associated proteins, such as Perilipin 2 (PLIN2) and Perilipin 3 (PLIN3), by CMA is a prerequisite for lipolysis. nih.gov By using DEUP to block lipolysis, researchers could clarify the specific roles of different cellular degradation and lipolytic pathways. nih.govresearchgate.net

The table below summarizes the application of this compound in various biological systems.

Biological System StudiedModel Organism/Cell LineKey Research FindingReference(s)
Steroidogenesis MA-10 Mouse Leydig tumor cellsInhibits cAMP-stimulated progesterone synthesis and mitochondrial StAR protein accumulation. nih.gov
HDL Cholesterol Metabolism Fu5AH Rat Hepatoma cellsInhibits extralysosomal hydrolysis of HDL cholesteryl ester, suggesting a non-lysosomal metabolic pathway. nih.gov
Neuronal Lipid Metabolism Mice (in vivo)Reduces cold-induced lipolysis in the paraventricular nucleus of the hypothalamus (PVH). elifesciences.orgelifesciences.orgnih.gov
Lipid Droplet Homeostasis Cultured HepatocytesUsed to show that inhibiting hydrolysis of triglyceride and cholesterol ester increases total lipid droplet area. physiology.org
Chaperone-Mediated Autophagy (CMA) Cultured cells and Mouse liverUsed as a tool to demonstrate that CMA-mediated degradation of PLIN proteins is necessary for efficient lipolysis. nih.gov
Autophagy and Lipolysis Cultured cellsHelped to confirm that lipid accumulation during autophagy inhibition is a result of blocked lipolysis. researchgate.net
Cholinesterase Activity In vitro enzyme assaysExhibits potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net

Contribution to Theoretical Models of Enzyme Action

The application of this compound in targeted experiments has significantly contributed to the refinement of theoretical models of enzyme action and metabolic regulation. By providing a means to selectively inhibit specific enzymatic steps, DEUP allows researchers to probe the necessity and sequence of events in complex biological pathways.

One of the most significant contributions of DEUP has been to the model of hormone-stimulated steroidogenesis. Early models posited a direct cascade from trophic hormone stimulation to cAMP production, PKA activation, and subsequent cholesterol mobilization and steroid synthesis. However, studies using DEUP in MA-10 cells helped to introduce more nuance to this model. nih.gov The finding that DEUP inhibits steroidogenesis and StAR protein accumulation without directly inhibiting PKA itself indicated the existence of an intermediate, long-lived factor that is sensitive to DEUP. nih.gov This led to a revised model of the cAMP/PKA response pathway, suggesting that PKA activation is necessary but not sufficient, and that subsequent steps involving this DEUP-sensitive factor are critical for the signal to propagate to the mitochondria. nih.gov

Similarly, research on HDL metabolism has benefited from the use of DEUP. The compound's ability to inhibit neutral cholesteryl ester hydrolase activity in Fu5AH hepatoma cells provided strong evidence for an extralysosomal pathway for the hydrolysis of HDL-derived cholesteryl esters. nih.gov This directly challenged and helped to expand the prevailing theoretical model which was largely focused on the lysosome as the primary site of lipoprotein processing. The use of DEUP was crucial in demonstrating that significant hydrolysis occurs at a pre-lysosomal site, likely associated with the plasma membrane or endosomes, thus contributing to a more comprehensive model of hepatic cholesterol uptake. nih.gov

DEUP has also been essential in modeling the regulation of lipolysis, particularly its interface with autophagy. In theoretical models of cellular energy homeostasis, lipolysis and autophagy were often considered separate pathways for mobilizing stored energy. However, by using DEUP to block general lipolysis, researchers could investigate the specific contribution of autophagy. nih.govresearchgate.net These experiments revealed that the degradation of lipid droplet-associated proteins like PLIN2 and PLIN3 by chaperone-mediated autophagy (CMA) is a prerequisite for efficient access of cytosolic lipases to the lipid core. nih.gov This has led to a more integrated theoretical model where CMA acts as a regulatory gatekeeper for lipolysis, directly influencing the action of lipase enzymes on the lipid droplet surface. nih.gov The use of DEUP helped to establish this hierarchical relationship, showing that simply having active lipases is insufficient if the protective protein coat of the lipid droplet is not first remodeled by CMA. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.